4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine
Description
The compound 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine (CAS: 1201644-33-8) is a boronic ester derivative featuring a pyridine core substituted with a morpholine-methyl group and a pinacol boronate ester. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . The morpholine ring enhances solubility and bioavailability, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is commercially available as a building block for pharmaceuticals and materials science applications .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19/h9-11H,5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKOBBHEFQOPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726104 | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-16-3 | |
| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Dioxaborolane Group: The pyridine intermediate is then subjected to borylation reactions to introduce the dioxaborolane group.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Boron-containing compounds are known for their ability to interact with biological systems due to the unique properties of boron. Studies have shown that boronates can inhibit specific protein kinases involved in cancer progression. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the pyridine and morpholine rings can enhance the anticancer activity against various cancer cell lines .
2. Antimalarial Activity
Recent research has highlighted the compound's potential in antimalarial drug development. The protein kinase PfCLK3 has been identified as a target for novel antimalarials. Compounds similar to 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine have demonstrated nanomolar activity against PfCLK3 and submicromolar activity against Plasmodium falciparum parasites . This suggests that such compounds could be developed into effective treatments for malaria.
Materials Science
1. Coordination Polymers and Covalent Organic Frameworks (COFs)
The boron moiety in this compound facilitates the formation of coordination polymers and COFs. These materials have applications in gas storage and separation technologies due to their high surface area and tunable porosity . The ability to modify the organic linkers allows for the design of materials with specific adsorption properties.
2. Photocatalysis
The incorporation of boron compounds into photocatalytic systems has been explored for hydrogen production through water splitting. The unique electronic properties of boron-containing ligands can enhance the efficiency of photocatalysts under visible light irradiation . The compound's structural features make it a candidate for developing new photocatalytic materials.
Catalysis
1. Suzuki-Miyaura Coupling Reactions
The presence of the boron atom in this compound makes it suitable for use in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis. The compound can serve as a borylating agent or a ligand to palladium catalysts, enhancing reaction yields and selectivity .
2. Green Chemistry Approaches
In line with green chemistry principles, the use of boron compounds like this one can minimize waste and improve reaction conditions by allowing reactions to proceed under milder conditions or in aqueous environments . This aligns with current trends towards more sustainable chemical processes.
Mechanism of Action
The mechanism of action of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Structural and Functional Differences
Core Heterocycle Influence :
- Pyridine vs. Pyrimidine/Thiazole : Pyridine analogs (e.g., ) exhibit planar aromatic systems suitable for π-π interactions in drug-receptor binding, while pyrimidine () and thiazole () derivatives introduce additional nitrogen or sulfur atoms, altering electronic density and hydrogen-bonding capabilities.
- Benzene vs. Pyridine : Benzyl-linked analogs () lack the nitrogen heteroatom, reducing polarity but increasing hydrophobicity, which may enhance membrane permeability.
Substituent Effects :
- Positional Isomerism : The pyridin-3-yl vs. pyridin-2-yl substitution ( vs. ) affects steric accessibility of the boronate group in cross-coupling reactions. Pyridin-3-yl derivatives may offer better regioselectivity in certain reactions.
- Chiral Modifications : The (2R,6S)-dimethylmorpholine analog () demonstrates the impact of stereochemistry on biological activity, a critical factor in kinase inhibitor design.
Applications :
Physicochemical and ADME Properties
Biological Activity
The compound 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of a dioxaborolane moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₁₃H₁₈BNO₂
- Molecular Weight : 234.10 g/mol
- CAS Number : 302348-51-2
The compound features a morpholine ring and a pyridine derivative with a dioxaborolane substituent, which is known for its role in drug design due to its ability to form stable complexes with biological targets.
Antiparasitic Activity
Recent studies have indicated that related compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, the optimization of dihydroquinazolinone derivatives has shown promising results against Plasmodium falciparum (the causative agent of malaria), highlighting the importance of polar functionalities in enhancing aqueous solubility and metabolic stability . Although specific data on the biological activity of this compound is limited, the structural similarities suggest potential efficacy against parasitic infections.
Anticancer Activity
Compounds containing boron have been studied for their anticancer properties. For example, boron-containing drugs have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis. In vitro studies have demonstrated that similar compounds can inhibit cell growth in various cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 µM . This suggests that the compound may also possess anticancer properties worth exploring.
Case Study 1: Dihydroquinazolinone Optimization
A study focused on optimizing dihydroquinazolinone derivatives revealed that modifications at specific positions significantly impacted their antiparasitic activity and metabolic stability. The incorporation of heterocycles improved both solubility and stability while maintaining efficacy against malaria . This emphasizes the importance of structural modifications in enhancing biological activity.
Case Study 2: Boron Compounds in Cancer Therapy
Research has shown that boron compounds can enhance the effectiveness of existing chemotherapy agents. For instance, studies demonstrated that boron-containing drugs could sensitize cancer cells to treatment by modulating apoptotic pathways and improving drug delivery mechanisms . This raises the possibility that this compound may similarly enhance therapeutic outcomes in combination therapies.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)morpholine, and how can yield optimization be approached?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, a related morpholine-boronate ester (e.g., 3-(4-boronophenyl)morpholine) was prepared by reacting a benzaldehyde derivative with morpholine under reductive amination, followed by boronate ester formation (General Procedure A in ). Yield optimization involves:
- Stoichiometric adjustments : Using 0.5 equivalents of internal standards (e.g., mesitylene) for precise yield calculation via ¹H-NMR .
- Purification : Hexanes/EtOAc (2:1) with 0.25% Et₃N to mitigate polarity-driven losses during column chromatography .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency.
Advanced: How can researchers address challenges in characterizing this compound’s structure due to stereochemical or electronic complexities?
Answer:
Advanced characterization requires multi-technique validation:
- NMR spectroscopy : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., mesitylene) to resolve overlapping signals from the pyridine and morpholine moieties .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the boron-containing backbone.
- X-ray crystallography : Resolve stereochemical ambiguities in the morpholine ring or boron coordination geometry (see for analogous boron-nitrogen heterocycles) .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Use hexanes/EtOAc (2:1) with 0.25% Et₃N to reduce tailing caused by boron’s Lewis acidity .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexanes) to exploit differences in solubility between the boronate ester and byproducts.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation (≥95%) .
Advanced: How can researchers mitigate instability or hydrolysis of the dioxaborolane moiety during storage or reactions?
Answer:
- Storage : Use anhydrous conditions (argon atmosphere) and desiccants (e.g., molecular sieves) at -20°C to prevent hydrolysis .
- Reaction design : Avoid protic solvents (e.g., water, alcohols); instead, use THF or DMF with rigorous drying.
- Stabilizers : Add Lewis bases (e.g., pyridine) to coordinate boron and reduce susceptibility to nucleophilic attack .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., reaction mixtures or biological samples)?
Answer:
- UV-Vis spectrophotometry : Calibrate using the compound’s absorbance at λmax ~260 nm (pyridine π→π* transitions) .
- LC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions specific to the molecular ion and fragment peaks.
- ¹H-NMR integration : Compare integrals of diagnostic peaks (e.g., morpholine -CH₂O- at δ 3.5–4.0 ppm) against internal standards .
Advanced: How can researchers resolve contradictions in reported reactivity (e.g., cross-coupling efficiency) across studies?
Answer:
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups on pyridine (e.g., CF₃) reduce boronate reactivity in Suzuki coupling. Compare with ’s fluorophenyl-boronate derivatives .
- Catalyst systems : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to identify optimal conditions .
- Solvent/base pairs : Use K₂CO₃ in DMF for deprotonation-sensitive reactions or CsF in THF for moisture-tolerant protocols.
Basic: What are the critical parameters for validating a synthetic protocol for this compound?
Answer:
- Yield reproducibility : ≥3 independent trials with RSD <5% .
- Purity thresholds : ≥95% by HPLC/LC-MS.
- Structural confirmation : Match ¹H/¹³C-NMR, IR, and HRMS data to literature (e.g., ’s pyridine-boronate analogs) .
Advanced: How can this compound be utilized in designing PROTACs (proteolysis-targeting chimeras) or other bifunctional molecules?
Answer:
The morpholine moiety can serve as a solubility enhancer, while the boronate enables Suzuki coupling to aryl halides in target protein ligands. For example:
- PROTAC synthesis : Conjugate via EDC/NHS chemistry to E3 ligase-recruiting motifs (e.g., thalidomide derivatives) .
- In vitro validation : Assess degradation efficiency (DC₅₀) via Western blotting and cellular thermal shift assays (CETSA) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (see ’s handling guidelines) .
- Ventilation : Use fume hoods to avoid inhalation of boronate ester dust.
- Waste disposal : Quench with aqueous NaOH to hydrolyze boronate esters before disposal.
Advanced: What strategies enable the integration of this compound into automated synthesis platforms (e.g., capsule-based systems)?
Answer:
- Solid-phase synthesis : Immobilize the boronate ester on Wang resin for iterative coupling steps (see ’s automated protocols) .
- Reactor design : Use moisture-free cartridges and inline IR monitoring to track reaction progress.
- Machine learning : Optimize reaction parameters (e.g., temperature, catalyst loading) via Bayesian algorithms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
